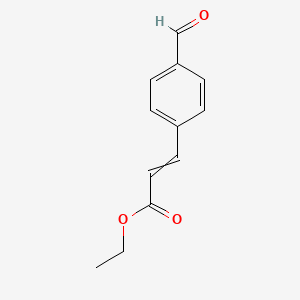
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE is an organic compound with the molecular formula C12H12O3 It is an ester derivative of cinnamic acid, characterized by the presence of an ethyl ester group and a formyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE can be synthesized through several methods. One common approach involves the condensation of ethyl cinnamate with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the use of Vilsmeier-Haack reaction, where ethyl cinnamate reacts with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group .
Industrial Production Methods
Industrial production of ethyl 4-formylcinnamate typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 4-carboxycinnamate.
Reduction: Ethyl 4-hydroxymethylcinnamate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-formylcinnamate involves its interaction with biological membranes and enzymes. It can disrupt microbial cell walls and membranes, leading to cell lysis and death. The formyl group may also interact with specific enzymes, inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE can be compared with other cinnamate derivatives such as:
Ethyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formylcinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
Cinnamic acid: The parent compound, which lacks both the ester and formyl groups, making it less versatile in synthetic applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
ethyl 3-(4-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3 |
Clé InChI |
PTLYUOHNLZBHKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














